molecular formula C15H17BrN4O2S B2891356 (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320851-67-8

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2891356
CAS No.: 2320851-67-8
M. Wt: 397.29
InChI Key: SSVOLXMFICPXLZ-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromophenyl sulfonyl and triazolyl groups, contributes to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by selective functionalization to introduce the azabicyclo[3.2.1]octane structure.

    Introduction of the Triazole Group:

    Attachment of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group can be attached through a sulfonylation reaction, using a suitable sulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder and Huisgen cycloaddition reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, thiourea in ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Azides, thiols.

Scientific Research Applications

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole group can coordinate with metal ions, potentially inhibiting metalloenzymes. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: Similar structure but with a chlorine atom instead of bromine.

    (1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl sulfonyl group in (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane imparts unique reactivity and binding properties compared to its chlorinated or fluorinated analogs. The bromine atom’s larger size and different electronic properties can lead to distinct biological activities and chemical reactivities.

Biological Activity

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound with potential biological activity. This article reviews the available literature regarding its synthesis, biological mechanisms, and pharmacological applications.

Synthesis

The compound can be synthesized through various methods involving the reaction of bicyclic amines with sulfonyl chlorides and triazole derivatives. The synthesis typically yields high purity and can be optimized for specific substituent configurations to enhance biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings have shown effectiveness against various fungi and bacteria due to their ability to disrupt cell wall synthesis or inhibit key metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
CL-55Salmonella spp.10 mg/kg (in vivo)
6aCandida albicans0.0313 µg/mL

The biological activity is primarily attributed to the compound's interaction with cellular targets:

  • Inhibition of Type III Secretion Systems (T3SS) : The T3SS is crucial for the virulence of many pathogenic bacteria. Compounds like CL-55 have demonstrated the ability to inhibit T3SS, thereby reducing bacterial pathogenicity without affecting growth in vitro .
  • Fungal Cell Membrane Disruption : Studies suggest that triazole derivatives induce necrosis-like programmed cell death in fungal cells by damaging their membranes and causing mitochondrial dysfunction .

Study on Antifungal Activity

A study evaluating the antifungal properties of similar triazole compounds revealed that they significantly reduced the pathogenicity of Candida albicans in a Galleria mellonella infection model. The treatment not only decreased fungal viability but also impaired biofilm formation and adhesion to host tissues .

Screening for T3SS Inhibitors

Research conducted on a series of compounds targeting T3SS demonstrated that this compound could serve as a lead compound for developing novel antibacterial agents aimed at virulence factors rather than growth inhibition .

Properties

IUPAC Name

8-(2-bromophenyl)sulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S/c16-14-3-1-2-4-15(14)23(21,22)20-11-5-6-12(20)8-13(7-11)19-10-17-9-18-19/h1-4,9-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVOLXMFICPXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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